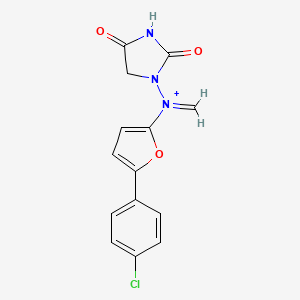![molecular formula C13H20ClN B15280299 [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes an isopropyl group and a dihydroindenyl moiety, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindenyl precursor.
Isopropylation: The precursor undergoes isopropylation to introduce the isopropyl group at the desired position.
Amination: The isopropylated intermediate is then subjected to amination to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
- ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine
- ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanol
- ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)amine
Uniqueness: The hydrochloride form of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
This detailed article provides a comprehensive overview of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H20ClN |
|---|---|
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13-;/m0./s1 |
Clé InChI |
VZIKZGIICVQSSR-VVBGOIRUSA-N |
SMILES isomérique |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN.Cl |
SMILES canonique |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


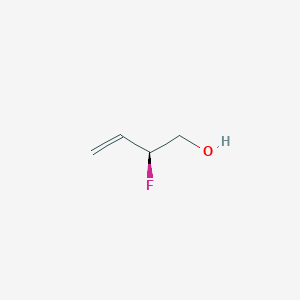


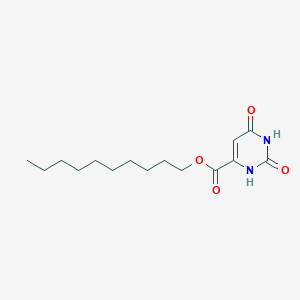
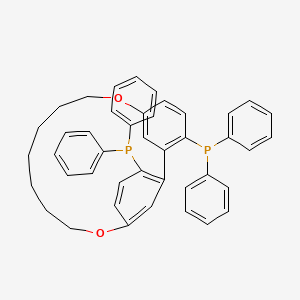
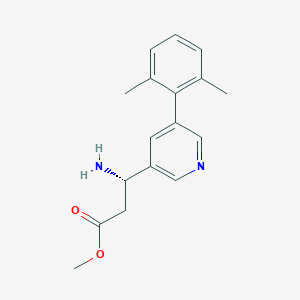
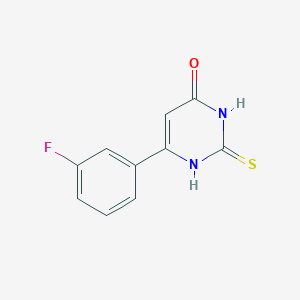
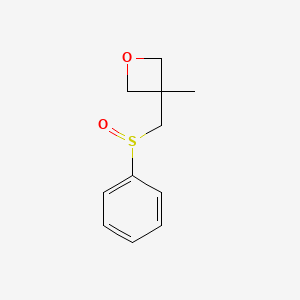


![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)
![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)

